Ether vs. Direct C-C Linkage: Physicochemical Property Differentiation
The target compound possesses an ether O-linkage between the pyrimidine core and the 1-methylpyrrolidine ring, distinguishing it from direct C-linked analogs such as 2-(pyrrolidin-3-yl)-4-(trifluoromethyl)pyrimidine. Computed XLogP3-AA for the target is 1.7, with a TPSA of 38.3 Ų, zero H-bond donors, and 7 H-bond acceptors (including the ether oxygen) [1]. In contrast, the C-linked analog lacks the ether oxygen H-bond acceptor and presents a different H-bond donor/acceptor profile and conformational landscape [1]. These computed differences are relevant for membrane permeability and solubility predictions in drug discovery campaigns.
| Evidence Dimension | Computed physicochemical properties (XLogP3, TPSA, HBD, HBA, Rotatable Bonds) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7; TPSA = 38.3 Ų; HBD = 0; HBA = 7; Rotatable Bonds = 2 |
| Comparator Or Baseline | 2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyrimidine (C-linked analog): HBD = 1 (pyrrolidine NH); HBA = 4; Rotatable Bonds = 1 (no ether bond); XLogP3-AA and TPSA differ from target |
| Quantified Difference | ΔHBD = -1; ΔHBA = +3; ΔRotatable Bonds = +1; TPSA and XLogP3 values differ (exact comparator values not publicly available in curated databases) |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.8.18); no experimental measurement context available |
Why This Matters
The ether linkage alters the hydrogen-bonding capacity and conformational flexibility, which directly impacts how the compound interacts with biological targets and influences its suitability as a specific building block for SAR exploration.
- [1] PubChem Compound Summary, CID 126953934, 2-[(1-Methylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyrimidine. National Center for Biotechnology Information (2024). View Source
